methyl 3-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
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Overview
Description
The compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring. They have a wide range of applications in medicinal chemistry due to their pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D arrangement of the atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present and the overall molecular structure. The amino and carboxylate groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as solubility, melting point, boiling point, and stability. These properties are influenced by the molecular structure and the functional groups present .Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agent
The compound has been studied for its potential neuroprotective and anti-neuroinflammatory properties. It may be useful in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Research suggests that derivatives of this compound can inhibit nitric oxide and tumor necrosis factor-alpha production in microglia cells, which are key factors in neuroinflammation .
Anticancer Research
In the realm of oncology, compounds like HMS1908D22 are valuable for their cytotoxic activities against cancer cells. They may be used to synthesize novel drug candidates that can target specific cancer pathways or serve as a scaffold for developing antibody-drug conjugates .
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of this compound make it a candidate for developing new treatments against various bacterial and fungal infections. Its structure allows for the creation of a library of derivatives, which can be screened for enhanced antimicrobial efficacy .
Organic Synthesis and Chemical Analysis
This compound serves as a precursor in organic synthesis, leading to the formation of various heterocycles. It’s also used in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of similar compounds in different matrices.
Drug Delivery Systems
Due to its molecular structure, HMS1908D22 could be utilized in drug delivery systems. Its ability to interact with cell membranes and its lipophilic nature make it a potential candidate for delivering drugs to specific sites within the body.
Biomedical Imaging
The compound’s properties may be exploited in biomedical imaging. Its interaction with various biological molecules could be used to enhance the contrast in imaging techniques, aiding in the diagnosis and monitoring of diseases.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6/c1-32-18-10-7-16(8-11-18)15-25-21(28)6-4-3-5-13-27-22(29)19-12-9-17(23(30)33-2)14-20(19)26-24(27)31/h7-12,14H,3-6,13,15H2,1-2H3,(H,25,28)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPRLZAWRGXMHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
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